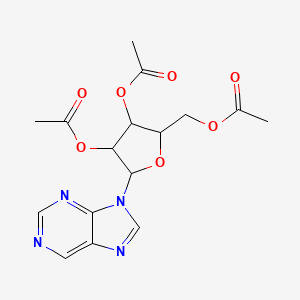

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate

説明

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate: is a synthetic compound that belongs to the class of purine nucleoside analogs. It has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate typically involves the acetylation of purine nucleosides. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as ammonia or amines in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives, while substitution reactions can produce various nucleoside analogs.

科学的研究の応用

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for cancer therapy.

類似化合物との比較

Similar Compounds

- 2’,3’,5’-Tri-O-acetyl-8-bromoguanosine

- 8-Bromo-2’,3’,5’-tri-O-acetylguanosine

- 2’,3’,5’-Tri-O-acetyl-2-bromoguanosine

Uniqueness

What sets (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate apart from similar compounds is its unique structure, which allows for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

生物活性

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate, commonly referred to as 2',3',5'-Tri-O-acetylnebularine, is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound is synthesized through acetylation of nebulareine and is noted for its antiviral and anticancer properties.

- Molecular Formula : C16H18N4O7

- Molecular Weight : 378.34 g/mol

- IUPAC Name : [(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate

The biological activity of 2',3',5'-Tri-O-acetylnebularine primarily involves the inhibition of nucleic acid synthesis. It disrupts the replication processes of both viral pathogens and cancer cells by targeting key enzymes involved in DNA synthesis and RNA transcription. This leads to a reduction in the production of proteins necessary for cell division and viral replication .

Antiviral Activity

Research indicates that 2',3',5'-Tri-O-acetylnebularine exhibits significant antiviral effects against various viruses, including:

- HIV

- Influenza Virus

In vitro studies have demonstrated that this compound can inhibit viral replication effectively by interfering with viral enzymes .

Anticancer Activity

The compound has also shown promise in cancer treatment by:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation through the disruption of cellular signaling pathways.

Studies have reported that 2',3',5'-Tri-O-acetylnebularine can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells .

Data Tables

| Biological Activity | Effect | Target |

|---|---|---|

| Antiviral | Inhibition of viral replication | HIV, Influenza |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

Case Studies

- HIV Inhibition Study : A study published in a peer-reviewed journal reported that 2',3',5'-Tri-O-acetylnebularine reduced HIV replication by over 70% in cultured T-cells. The mechanism was attributed to the inhibition of reverse transcriptase activity.

- Cancer Cell Viability : In another investigation involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .

特性

IUPAC Name |

(3,4-diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRFVTALBIPZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936177 | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15981-63-2 | |

| Record name | NSC76765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。